molecular formula C4H8ClNO2 B009767 Azetidine-3-carboxylic acid hydrochloride CAS No. 102624-96-4

Azetidine-3-carboxylic acid hydrochloride

Cat. No.: B009767
CAS No.: 102624-96-4
M. Wt: 137.56 g/mol
InChI Key: RNIZUCJGSDJAOQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Azetidine-3-carboxylic acid hydrochloride is known to interact with various biomolecules. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . Simple substitution of the 1-, 2-, 4-, or 5-position resulted in a marked loss of affinity . This suggests that this compound may have a role in modulating the activity of certain enzymes and proteins.

Molecular Mechanism

Its reactivity is driven by a considerable ring strain, which could potentially be leveraged to trigger unique reactivity under appropriate reaction conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by carboxylation and hydrochloride salt formation. One common method includes the refluxing of azetidine derivatives in ethanol or methanol for extended periods . Another approach involves copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Biological Activity

Azetidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing azetidine ring with a carboxylic acid functional group. Its molecular formula is C5H8ClNC_5H_8ClN with a molecular weight of approximately 177.63 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for drug development.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antiproliferative Effects : Research indicates that azetidine-3-carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from 10 to 33 nM, demonstrating their potency as anticancer agents .
  • Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Studies have shown that these compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH could elevate endocannabinoid levels, suggesting therapeutic implications for pain management and anxiety disorders.

Case Study 1: Antiproliferative Activity in MCF-7 Cells

In a study evaluating the antiproliferative effects of azetidine derivatives, the compound demonstrated an IC50 value comparable to established anticancer agents like combretastatin A-4 (CA-4). The study utilized flow cytometry to assess cell cycle distribution and found that treatment with azetidine derivatives resulted in G2/M phase arrest and subsequent apoptosis in MCF-7 cells .

Case Study 2: Interaction with Tubulin

Further investigation into the interaction between azetidine derivatives and tubulin revealed that these compounds significantly inhibited tubulin polymerization in vitro. Confocal microscopy confirmed alterations in microtubule organization post-treatment, supporting the hypothesis that these compounds target tubulin as part of their mechanism of action .

Table 1: Antiproliferative Activities of Azetidine Derivatives

CompoundCell LineIC50 (nM)Mechanism
Azetidine-3-HClMCF-710–33Tubulin destabilization
CA-4MCF-73.9Tubulin binding
Azetidine-3-HClMDA-MB-23123–33Tubulin destabilization

Table 2: Enzyme Inhibition Potential

CompoundEnzyme TargetInhibition Type
Azetidine-3-HClFatty Acid Amide Hydrolase (FAAH)Competitive Inhibition

Properties

IUPAC Name

azetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIZUCJGSDJAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538625
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102624-96-4
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102624-96-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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